![molecular formula C20H19NO B2384526 (3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one CAS No. 52835-63-9](/img/structure/B2384526.png)
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, and conditions required for the synthesis .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity) .Scientific Research Applications
Marine Natural Products Research
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one: (let’s call it DBMP for brevity) has been investigated in the context of marine natural products. Specifically, it has been isolated from marine organisms and studied for its bioactivity. One notable study discovered that DBMP derivatives exhibit cytotoxic and antimicrobial properties. These compounds were isolated from the South China Sea gorgonian Dichotella gemmacea. The gemmacolides N–S (1–6) are among the newly identified diterpenoids, and they show promising biological activities.
Briarane Diterpenoids
DBMP belongs to the briarane-type diterpenoids, a group of highly oxidized secondary metabolites found in marine organisms, particularly octocorals. These molecules are structurally complex and display intriguing biological effects. Briarane diterpenoids have been studied for their cytotoxic, anti-inflammatory, antiviral, antifouling, insecticidal, and immunomodulatory properties . DBMP’s unique structure contributes to its diverse bioactivities.
Antimicrobial Applications
DBMP derivatives also exhibit antimicrobial activity. In particular, compounds 1, 2, 4, 7–10 showed activity against the fungus Septoria tritici and the bacterium Escherichia coli . Understanding the molecular interactions responsible for this antimicrobial effect could lead to novel antibiotics or antifungal agents.
Drug Discovery and Development
Given its unique structure and biological activities, DBMP could serve as a lead compound for drug discovery. Medicinal chemists may optimize its properties, improve selectivity, and develop derivatives with improved pharmacokinetics.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-21-14-18(12-16-8-4-2-5-9-16)20(22)19(15-21)13-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3/b18-12-,19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYIDDDJZZVKM-MGYAYREDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C\C3=CC=CC=C3)/C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z,5E)-3,5-dibenzylidene-1-methylpiperidin-4-one |
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